Cas no 31788-97-3 (N*1*,N*1*-Diethyl-1-phenyl-ethane-1,2-diamine)
31788-97-3 structure
Product Name:N*1*,N*1*-Diethyl-1-phenyl-ethane-1,2-diamine
Número CAS:31788-97-3
MF:C12H20N2
Megavatios:192.300602912903
MDL:MFCD06655136
CID:312702
PubChem ID:3860307
Update Time:2025-06-27
N*1*,N*1*-Diethyl-1-phenyl-ethane-1,2-diamine Propiedades químicas y físicas
Nombre e identificación
-
- 1,2-Ethanediamine,N1,N1-diethyl-1-phenyl-
- N-(2-AMINO-1-PHENYLETHYL)-N,N-DIETHYLAMINE
- N*1*,N*1*-DIETHYL-1-PHENYL-ETHANE-1,2-DIAMINE
- (2-amino-1-phenylethyl)diethylamine
- 2-Phenyl-2-t-diethylamino-ethylamin
- AC1MYPJR
- AC1Q2YXQ
- CTK4G7746
- HMS1704N01
- N1,N1-Diaethyl-1-phenyl-aethandiyldiamin
- N1,N1-diethyl-1-phenyl-1,2-ethanediamine
- N1,N1-diethyl-1-phenylethane-1,2-diamine
- N1,N1-diethyl-1-phenyl-ethanediyldiamine
- SBB010880
- EN300-10761
- AKOS000200884
- BB 0218480
- Z56347584
- N,N-diethyl-1-phenylethane-1,2-diamine
- ZXCVEIVPQIPKIO-UHFFFAOYSA-N
- J-018540
- N1,N1-Diethyl-1-phenyl-ethane-1,2-diamine
- 31788-97-3
- AKOS016042068
- CS-0231258
- DTXSID30397475
- FT-0678756
- MFCD06655136
- N~1~,N~1~-diethyl-1-phenylethane-1,2-diamine
- SCHEMBL17803383
- J-522856
- 1,2-ethanediamine, N~1~,N~1~-diethyl-1-phenyl-, dihydrochloride
- G28058
- ALBB-026123
- STK664113
- N*1*,N*1*-Diethyl-1-phenyl-ethane-1,2-diamine
-
- MDL: MFCD06655136
- Renchi: 1S/C12H20N2/c1-3-14(4-2)12(10-13)11-8-6-5-7-9-11/h5-9,12H,3-4,10,13H2,1-2H3
- Clave inchi: ZXCVEIVPQIPKIO-UHFFFAOYSA-N
- Sonrisas: N(CC)(CC)C(C1C=CC=CC=1)CN
Atributos calculados
- Calidad precisa: 194.17846
- Masa isotópica única: 192.163
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 5
- Complejidad: 137
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 29.3A^2
- Xlogp3: 1.6
Propiedades experimentales
- Denso: 0.961
- Punto de ebullición: 256°Cat760mmHg
- Punto de inflamación: 104.5°C
- PSA: 32.08
N*1*,N*1*-Diethyl-1-phenyl-ethane-1,2-diamine PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TRC | N018810-250mg |
N*1*,N*1*-Diethyl-1-phenyl-ethane-1,2-diamine |
31788-97-3 | 250mg |
$ 275.00 | 2022-06-03 | ||
| TRC | N018810-500mg |
N*1*,N*1*-Diethyl-1-phenyl-ethane-1,2-diamine |
31788-97-3 | 500mg |
$ 450.00 | 2022-06-03 | ||
| TRC | N018810-1000mg |
N*1*,N*1*-Diethyl-1-phenyl-ethane-1,2-diamine |
31788-97-3 | 1g |
$ 720.00 | 2022-06-03 | ||
| Enamine | EN300-10761-0.05g |
(2-amino-1-phenylethyl)diethylamine |
31788-97-3 | 95.0% | 0.05g |
$56.0 | 2025-02-21 | |
| Enamine | EN300-10761-0.1g |
(2-amino-1-phenylethyl)diethylamine |
31788-97-3 | 95.0% | 0.1g |
$86.0 | 2025-02-21 | |
| Enamine | EN300-10761-0.25g |
(2-amino-1-phenylethyl)diethylamine |
31788-97-3 | 95.0% | 0.25g |
$121.0 | 2025-02-21 | |
| Enamine | EN300-10761-0.5g |
(2-amino-1-phenylethyl)diethylamine |
31788-97-3 | 95.0% | 0.5g |
$229.0 | 2025-02-21 | |
| Enamine | EN300-10761-1.0g |
(2-amino-1-phenylethyl)diethylamine |
31788-97-3 | 95.0% | 1.0g |
$328.0 | 2025-02-21 | |
| Enamine | EN300-10761-2.5g |
(2-amino-1-phenylethyl)diethylamine |
31788-97-3 | 95.0% | 2.5g |
$642.0 | 2025-02-21 | |
| Enamine | EN300-10761-5.0g |
(2-amino-1-phenylethyl)diethylamine |
31788-97-3 | 95.0% | 5.0g |
$949.0 | 2025-02-21 |
N*1*,N*1*-Diethyl-1-phenyl-ethane-1,2-diamine Literatura relevante
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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